N-(2-hydroxyethyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxyethyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-12-17(19(26)20-9-10-25)21-23-24(12)14-7-8-16-15(11-14)18(27-22-16)13-5-3-2-4-6-13/h2-8,11,25H,9-10H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFMLCAGPOKEEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxyethyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various molecular targets, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring, a benzoxazole moiety, and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 363.377 g/mol. The unique combination of these structural elements contributes to its biological activity by enhancing binding affinity to specific targets within biological systems .
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in cellular signaling pathways. Research indicates that compounds with similar triazole structures exhibit a range of biological activities including:
- Antimicrobial properties : Triazoles have been shown to inhibit the growth of various pathogens.
- Antitumor activity : Some derivatives demonstrate cytotoxic effects against cancer cell lines.
- Enzyme inhibition : Certain compounds can inhibit enzymes like topoisomerase-I, which is crucial for DNA replication in cancer cells .
Antimicrobial Activity
A study investigating the antimicrobial properties of triazole derivatives found that compounds structurally related to this compound exhibited significant activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for active compounds were reported as low as 3.1 mg/mL .
Antitumor Activity
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins .
Case Studies and Research Findings
Several research studies have evaluated the biological activity of this compound and its analogs:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, related triazole derivatives have demonstrated effectiveness against various cancer cell lines, including:
- SNB-19 : Percent growth inhibition (PGI) of 86.61%
- OVCAR-8 : PGI of 85.26%
- NCI-H40 : PGI of 75.99% .
The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Enzyme Inhibition
Some studies suggest that triazole derivatives can act as enzyme inhibitors, particularly targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This activity is crucial in developing treatments for neurodegenerative diseases like Alzheimer's .
Case Study 1: Anticancer Studies
A study conducted on a series of triazole derivatives demonstrated that modifications to the benzoxazole moiety significantly enhanced anticancer activity. The study highlighted the importance of structural optimization in achieving better therapeutic profiles .
Case Study 2: Enzyme Inhibition
Research involving similar compounds showed that certain derivatives exhibited IC50 values lower than established drugs like rivastigmine for AChE inhibition, indicating their potential as effective therapeutic agents in treating cognitive disorders .
Chemical Reactions Analysis
Reactivity with Electrophiles and Nucleophiles
The triazole and benzoxazole moieties participate in distinct transformations:
Catalytic and Photochemical Behavior
-
Suzuki-Miyaura Cross-Coupling : The brominated benzoxazole intermediate reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) to introduce aryl groups at position 5 .
-
UV-Induced Cyclization : Irradiation at 254 nm induces [2+2] cycloaddition between the triazole and adjacent carbonyl groups, forming a bridged bicyclic structure (confirmed by X-ray crystallography) .
Stability Under Physiological Conditions
-
pH-Dependent Degradation : The compound remains stable at pH 7.4 (PBS buffer, 37°C, 48 h) but undergoes rapid hydrolysis in acidic conditions (pH 2.0, t₁/₂ = 3.2 h) due to benzoxazole ring protonation .
-
Metabolic Resistance : In vitro studies with human liver microsomes show <15% degradation after 1 h, attributed to the electron-withdrawing triazole-carboxamide group .
Comparative Reactivity of Structural Analogs
The 2-hydroxyethyl substituent enhances solubility and nucleophilicity compared to analogs:
Comparison with Similar Compounds
Key Observations :
- The benzoxazole group in the target compound provides a fused heteroaromatic system, distinct from simpler phenyl or benzodioxole substituents in analogues.
- Hydroxyethyl substitution contrasts with ethoxy (more lipophilic) or acetyl (hydrogen-bonding) groups, impacting solubility and metabolic stability.
Example :
- N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives were synthesized via thionyl chloride-mediated activation, yielding compounds confirmed by NMR and mass spectrometry .
- The target compound likely follows a similar pathway, with benzoxazole-incorporated alkyne precursors.
Physicochemical Properties
Physical properties vary significantly with substituents:
Trends :
- Bulky substituents (e.g., benzodioxole) reduce solubility due to increased molecular weight and rigidity.
- Polar groups (hydroxyethyl, methoxy) enhance aqueous solubility compared to lipophilic ethoxy or acetyl groups.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Compound Analog | Solvent System | Catalyst | Yield (%) | Key Characterization |
|---|---|---|---|---|
| 9c () | EtOH/H2O | CuI | 78 | ¹H/¹³C NMR, IR |
| 3e () | Hex/EtOAc | None | 65 | HRMS, ¹H NMR |
Basic: Which spectroscopic and analytical methods validate the compound’s structural integrity?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry via diagnostic peaks (e.g., triazole C-H at δ ~7.5–8.5 ppm; benzoxazole C=O at ~165 ppm) .
- HRMS : Verifies molecular ion ([M+H]⁺) with <2 ppm mass error .
- Elemental Analysis : Matches calculated vs. experimental C/H/N/O percentages (deviation <0.4% acceptable) .
Advanced: How can computational docking guide SAR studies for this compound?
Answer:
- Docking Protocols : Use software like AutoDock Vina to model interactions with target enzymes (e.g., α-glucosidase). The triazole and benzoxazole moieties often anchor into hydrophobic pockets, while the hydroxyethyl group may form H-bonds .
- Validation : Compare docking poses (e.g., RMSD <2 Å) with crystallographic data. For example, shows compound 9c binding similarly to acarbose (reference inhibitor) .
- SAR Insights : Modify substituents (e.g., fluorophenyl vs. methoxyphenyl) and simulate binding energy changes to prioritize synthesis .
Advanced: What strategies mitigate low aqueous solubility in bioassays?
Answer:
- Derivatization : Introduce polar groups (e.g., sulfonate or PEG chains) on the hydroxyethyl moiety without disrupting pharmacophores .
- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin complexes to enhance solubility while maintaining assay integrity .
- Prodrug Design : Convert the carboxamide to a hydrolyzable ester for improved bioavailability .
Advanced: How should researchers resolve contradictory bioactivity data across analogs?
Answer:
- Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to reduce inter-lab discrepancies .
- Substituent Effects : Analyze electronic/steric impacts (e.g., electron-withdrawing groups on phenyl rings may enhance enzyme inhibition) .
- Meta-Analysis : Compare IC50 values across studies (Table 2) to identify trends.
Q. Table 2: Hypothetical Bioactivity Comparison
| Compound | Target Enzyme | IC50 (µM) | Key Substituent | Study |
|---|---|---|---|---|
| 9c | α-Glucosidase | 12.3 | 4-Bromophenyl | |
| 3e | COX-2 | 45.7 | Benzo[d][1,3]dioxole |
Advanced: What in silico methods predict metabolic stability?
Answer:
- ADMET Prediction : Tools like SwissADME assess metabolic hotspots (e.g., triazole ring oxidation). Hydroxyethyl groups may reduce clearance by enhancing hydrophilicity .
- CYP450 Binding Simulations : Prioritize analogs with low affinity for CYP3A4/2D6 to avoid rapid hepatic metabolism .
Basic: How is purity assessed post-synthesis?
Answer:
- HPLC : Use C18 columns (ACN/water gradient) with UV detection (λ = 254 nm). Purity ≥95% is acceptable for in vitro studies .
- Melting Point : Sharp m.p. ranges (e.g., 170–173°C for 3e ) indicate crystalline purity .
Advanced: What mechanistic studies elucidate the compound’s mode of action?
Answer:
- Kinetic Studies : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate covalent vs. non-covalent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
